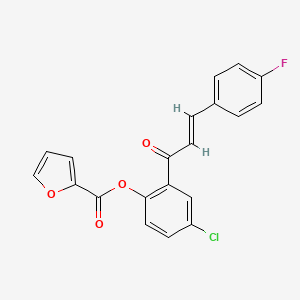
(E)-4-chloro-2-(3-(4-fluorophenyl)acryloyl)phenyl furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that likely contains a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen), a phenyl group (a functional group made up of six carbon atoms bonded in a hexagonal planar ring), and several other functional groups including a carboxylate (a salt or ester of a carboxylic acid) .
Synthesis Analysis
The synthesis of such compounds typically involves various organic chemistry reactions. For example, furan rings can be synthesized through the cyclization of 1,4-diketones . The introduction of the phenyl and carboxylate groups would likely involve additional steps .Molecular Structure Analysis
The exact molecular structure would depend on the specific arrangement and bonding of the atoms within the molecule. Tools like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of complex organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, etc.) would depend on its exact molecular structure. These properties could be determined through various experimental techniques .Applications De Recherche Scientifique
Antimycobacterial Agents
(E)-4-chloro-2-(3-(4-fluorophenyl)acryloyl)phenyl furan-2-carboxylate: has emerged as a promising class of antimycobacterial agents. These compounds have the ability to interfere with iron homeostasis in Mycobacterium tuberculosis (Mtb) . Given the global impact of tuberculosis (TB), finding new drugs that act on unexplored molecular targets is crucial. This compound’s potential as an antitubercular agent warrants further investigation.
Nonlinear Optical (NLO) Materials
Organic nonlinear optical (NLO) single crystals are essential for optoelectronics, photonics, and laser technology. 4-chloro-2-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl furan-2-carboxylate can be synthesized into a non-centrosymmetric space group organic NLO crystal. Such crystals exhibit unique optical properties and are lightweight, cost-effective, and easy to fabricate . Researchers continue to explore novel NLO materials, and this compound could contribute to this field.
Antitubercular Drug Design
Given the rise of multi-drug-resistant (MDR) and extensively drug-resistant (XDR) TB infections, novel drug candidates are urgently needed. The scaffold of furan-based compounds, including 4-chloro-2-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl furan-2-carboxylate , has been optimized over the years. These compounds target iron acquisition in Mtb, a critical process for infection establishment and maintenance . Investigating their efficacy as antitubercular drugs is essential.
Structural Determination
Understanding the crystal structure of this compound is crucial for drug development. Researchers have analyzed the crystal of a fluorinated ester derivative of 4-chloro-2-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl furan-2-carboxylate using techniques such as 1H-NMR, 13C-NMR, HRMS, and single-crystal XRD . These studies provide valuable insights into its molecular arrangement and stability.
Synthesis of Derivatives
Researchers have synthesized derivatives of this compound, such as methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate . Investigating the properties and activities of these derivatives can lead to novel applications or improved drug candidates.
Biological Potential
Exploring the biological potential of (E)-4-chloro-2-(3-(4-fluorophenyl)acryloyl)phenyl furan-2-carboxylate derivatives is essential. For instance, related indole derivatives have been studied for their trypanocidal activity . Investigating similar properties for this compound could reveal additional therapeutic applications.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-chloro-2-[(E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClFO4/c21-14-6-10-18(26-20(24)19-2-1-11-25-19)16(12-14)17(23)9-5-13-3-7-15(22)8-4-13/h1-12H/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGSVGMXTHXCIJ-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)Cl)C(=O)C=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)Cl)C(=O)/C=C/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-[4-(Difluoromethoxy)phenyl]-2-oxopiperidin-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2543460.png)
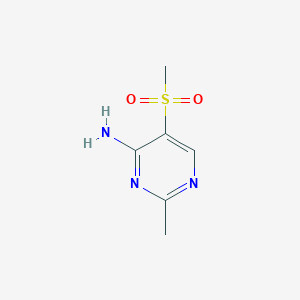
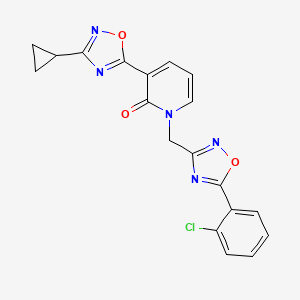
![3-(4-(3-chlorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2543465.png)
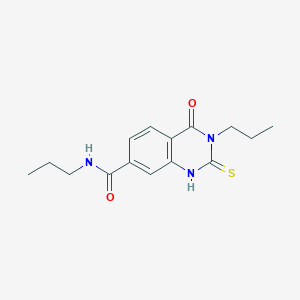
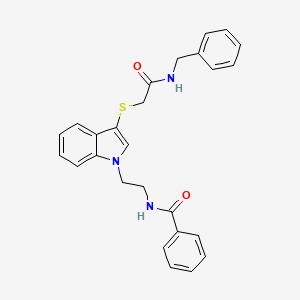
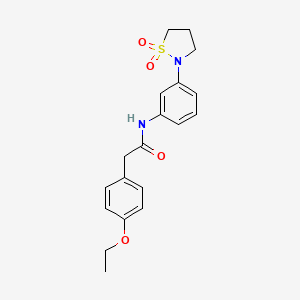
![ethyl 2-(2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2543472.png)
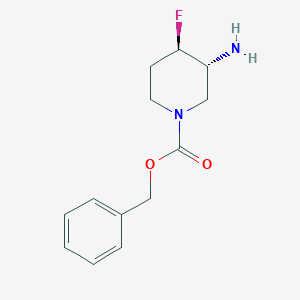
![2-Chloro-1-(3-cyclopentyl-8-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)propan-1-one](/img/structure/B2543474.png)

![2-Phenyl-4-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2543476.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone](/img/structure/B2543477.png)